N,N-Dibutylformamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404525. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

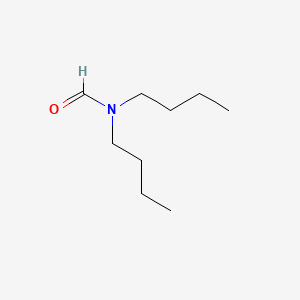

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMAJUHVSZBJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022114 | |

| Record name | N,N-Dibutylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Dibutylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

761-65-9 | |

| Record name | N,N-Dibutylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIBUTYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBUTYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4315805S5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dibutylformamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylformamide (DBF) is a tertiary amide that serves as a versatile organic compound in various chemical applications. This document provides an in-depth overview of its chemical properties, primary uses, and relevant experimental protocols, tailored for a technical audience.

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value |

| Molecular Formula | C₉H₁₉NO[2] |

| Molecular Weight | 157.25 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 761-65-9 |

| Density | 0.864 g/mL at 25 °C |

| Boiling Point | 120 °C at 15-20 mmHg[3] |

| Melting Point | < -30 °C[3][4] |

| Flash Point | 100 °C (closed cup)[3] |

| Vapor Pressure | < 1 mmHg at 20 °C[3] |

| Refractive Index | n20/D 1.44 |

| Solubility | Insoluble in water[1][4] |

| log Pow (Octanol/Water) | 2.315[3] |

Primary Applications and Uses

The utility of this compound spans several domains, from industrial manufacturing to specialized laboratory synthesis.

Industrial and Synthetic Applications

This compound is primarily used as a solvent and an intermediate in organic synthesis.[4][5] Its applications include the production of:

-

Pesticides[5]

-

Adhesives[5]

-

Synthetic leathers and fibers[5]

-

Films and surface coatings[5]

-

Pharmaceuticals[5]

Role in Research and Development

In a laboratory setting, this compound is identified as a useful solvent and reagent in various chemical reactions. It is particularly noted for its application in protocols for the N-formylation of amines, a crucial transformation in the synthesis of many biologically active compounds and fine chemicals.[6]

Environmental Monitoring

Interestingly, this compound has also been identified as a pollutant marker in environmental studies.[1][6] Its presence in urban atmospheres can be indicative of pollution from aerosols or exhaust gases, making it a target compound for the development of emission control technologies.[1][6]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. Below is a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound from Formic Acid and Dibutylamine (B89481)

This protocol describes a high-pressure synthesis method.[7]

Materials:

-

85% Formic Acid (170.5g)

-

99% Dibutylamine (391g)

-

1-liter high-pressure reactor with stirrer

Procedure:

-

Charging the Reactor: Add 170.5g of 85% formic acid and 391g of 99% dibutylamine to the 1-liter high-pressure reactor. The resulting molar ratio of formic acid to dibutylamine is approximately 1.05:1.[7]

-

Homogenization: Activate the stirrer to ensure the reaction mixture is homogeneous.[7]

-

Initial Heating: While stirring, heat the system to approximately 160°C and maintain this temperature for about 55 minutes.[7]

-

Temperature and Pressure Increase: Raise the temperature to about 190°C. The pressure within the autoclave will increase to approximately 1.2 MPa.[7]

-

Reaction Maintenance: Hold the reaction at these conditions for about 2.5 hours, during which the pressure should remain relatively stable.[7]

-

Venting and Collection: After the reaction period, carefully vent the carbon monoxide and water vapor from the autoclave.[7]

-

Product Recovery: Collect the reaction product, which should be a uniform and transparent solution of this compound (approximately 557g).[7]

-

Purification: The crude product can be purified further by fractional distillation.[1][8]

Caption: Synthesis workflow for this compound.

Safety and Toxicology

This compound is classified as hazardous. It is harmful if swallowed and toxic in contact with skin.[9] It can cause skin and serious eye irritation.[9] Toxicological studies have indicated an intraperitoneal LD50 in rats of 390 mg/kg.[3] It is also noted as an experimental teratogen.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][8] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated fume hood.[9]

References

- 1. This compound | 761-65-9 [chemicalbook.com]

- 2. This compound | C9H19NO | CID 12975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. N,N-Di-n-butylformamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 761-65-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. fishersci.com [fishersci.com]

physical properties of N,N-Dibutylformamide

An In-depth Technical Guide to the Physical Properties of N,N-Dibutylformamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This compound (CAS No. 761-65-9), a substituted amide, serves various roles in chemical synthesis.[1][2] This guide provides a detailed overview of its core physical characteristics, outlines experimental protocols for their determination, and presents a visual workflow for a key measurement.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[3][4] Its key physical properties are summarized below, providing a baseline for its handling, use in reactions, and purification.

Quantitative Data Summary

The following table compiles the essential physical data for this compound, as reported in the literature. It is important to note the conditions, such as temperature and pressure, under which these values were determined.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₉H₁₉NO | [5][6][7] | |

| Molecular Weight | 157.25 g/mol | [8][9][10] | |

| Density | 0.864 g/mL | at 25 °C | [3][11] |

| 0.8932 g/cm³ | at 20 °C | [4][8] | |

| Boiling Point | 119-120 °C | at 15 mmHg | [2][11][12] |

| 76-78 °C | at 0.25 Torr | [4] | |

| 240 °C | at atmospheric pressure | [8] | |

| Melting Point | < -30 °C | [5][8][11][12] | |

| Refractive Index (n_D) | 1.44 | at 20 °C | [3][11][12] |

| 1.4425 - 1.4460 | at 20 °C | [6] | |

| Vapor Pressure | < 1 mmHg | at 20 °C | [5][10][11] |

| Flash Point | 100 °C (212 °F) | closed cup | [7][10] |

| 115 °C (239 °F) | [2] | ||

| Solubility | Insoluble in water | [2][3][4][8][11] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.[13][14] The following sections detail standard laboratory protocols for measuring the density, boiling point, and refractive index of a liquid sample like this compound.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[15]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 25 mL or 50 mL) or a pycnometer (specific gravity bottle) for higher precision

-

Pipette

-

Thermometer

Procedure:

-

Ensure the graduated cylinder or pycnometer is clean and completely dry.

-

Place the empty container on the electronic balance and tare it, or record its mass (m₁).[15][16]

-

Carefully transfer a specific volume of this compound (e.g., 20 mL) into the container. Record the exact volume (V) by reading the bottom of the meniscus at eye level.[15][16]

-

Weigh the container with the liquid and record the combined mass (m₂).

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.[15]

-

Repeat the measurement at least two more times and calculate the average value to ensure precision.[16]

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][17] For small sample volumes, a micro-boiling point determination is effective.[18]

Apparatus:

-

Melting point apparatus (e.g., MelTemp) or a Thiele tube with heating oil

-

Small test tube (fusion tube)

-

Capillary tube (one end sealed)

-

Thermometer

-

Sample of this compound (~0.5 mL)

Procedure:

-

Transfer a small amount (a few milliliters) of this compound into the small test tube.[13]

-

Place the capillary tube into the test tube with its open end submerged in the liquid.[13]

-

Attach the test tube to a thermometer.

-

Place the assembly into the heating block of the melting point apparatus or a Thiele tube. Ensure the thermometer bulb is level with the liquid sample.[18]

-

Begin heating gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the liquid has overcome the external pressure.[18]

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.[18]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property useful for identifying a substance and assessing its purity.[14][19]

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Acetone (B3395972) or ethanol (B145695) for cleaning

-

Soft lens tissue (e.g., Kimwipes)

Procedure:

-

Turn on the refractometer's light source.

-

Clean the surfaces of the upper and lower prisms with a soft tissue moistened with acetone or ethanol and allow them to dry completely.[14][20]

-

Using a pipette, place 1-2 drops of this compound onto the surface of the lower prism. Do not let the pipette tip touch the prism.[20]

-

Close the prisms together securely.

-

Look through the eyepiece. You will see a field of view that is partially light and partially dark.[21]

-

Turn the coarse adjustment knob until the borderline between the light and dark fields is centered in the crosshairs.

-

If the borderline is blurry or has color fringes, adjust the dispersion correction wheel until the line is sharp and colorless.[20]

-

Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[14][21]

-

Record the temperature from the thermometer on the refractometer, as refractive index is temperature-dependent. If the measurement temperature is not the standard 20 °C, a temperature correction may be necessary.[14][21]

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample using the micro-capillary method.

Caption: Workflow for micro-boiling point determination.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. N,N-Di-n-butylformamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 761-65-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. N,N-Di-n-butylformamide, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(761-65-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | C9H19NO | CID 12975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 99 761-65-9 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. 761-65-9 this compound AKSci U184 [aksci.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. mt.com [mt.com]

- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 21. Index of Refraction [wiredchemist.com]

N,N-Dibutylformamide (CAS: 761-65-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), with the CAS number 761-65-9, is a tertiary amide that finds utility as a polar aprotic solvent and a reagent in various chemical transformations. This technical guide provides an in-depth overview of its physicochemical properties, synthesis and purification methodologies, key chemical reactions, and applications, with a focus on providing practical information for laboratory and research settings. Safety and toxicological data are also presented to ensure safe handling and use. This document is intended to be a comprehensive resource for chemists and researchers engaged in organic synthesis and drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a faint odor.[1] It is characterized by its high solubility in organic solvents and moderate to low solubility in water.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉NO | [4][5] |

| Molecular Weight | 157.25 g/mol | [4][6] |

| Appearance | Clear, colorless to yellow liquid | [2][4] |

| Boiling Point | 120 °C at 15 mm Hg | [7] |

| Melting Point | < -30 °C | [8] |

| Density | 0.864 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.44 | [7] |

| Flash Point | 100 °C (closed cup) | [9] |

| Vapor Pressure | <1 mmHg at 20 °C | [7] |

| Water Solubility | Insoluble | [2][3] |

| LogP | 2.315 | [10] |

Synthesis and Purification

This compound can be synthesized through several routes, with the direct formylation of dibutylamine (B89481) being a common laboratory method. Purification is typically achieved through fractional distillation.

Synthesis Methodologies

This is a classical and straightforward method for the preparation of this compound. The reaction involves the nucleophilic attack of dibutylamine on the carbonyl carbon of formic acid, followed by the elimination of water.[1]

Reaction: HCOOH + (C₄H₉)₂NH → HCON(C₄H₉)₂ + H₂O

A representative experimental protocol is provided below, based on a described industrial-scale synthesis.[4]

Experimental Protocol: Synthesis of this compound from Formic Acid and Dibutylamine

-

Materials:

-

85% Formic acid (170.5 g)

-

99% Dibutylamine (391 g)

-

1-Litre high-pressure reactor equipped with a stirrer

-

-

Procedure:

-

Charge the high-pressure reactor with 170.5 g of 85% formic acid and 391 g of 99% dibutylamine. The molar ratio of formic acid to dibutylamine is approximately 1.05:1.[4]

-

Turn on the stirrer to ensure the formation of a homogenous reaction mixture.[4]

-

While maintaining stirring, heat the reaction mixture to approximately 160 °C.[4]

-

After about 55 minutes, increase the temperature to approximately 190 °C. The pressure in the autoclave will rise to about 1.2 MPa.[4]

-

Maintain the reaction at this temperature and pressure for approximately 2.5 hours.[4]

-

After the reaction is complete, cool the reactor and carefully vent the carbon monoxide and water vapor.[4]

-

Collect the crude reaction product, which should be a uniform and transparent solution (approx. 557 g).[4]

-

The crude this compound can then be purified by fractional distillation (see section 2.2).

-

In this method, a suitable butylamine (B146782) reacts with another amide, such as N,N-dimethylformamide (DMF), to exchange the amine substituent.[1] This reaction is often catalyzed by a base, such as potassium tert-butoxide.[11]

Reaction: HCON(CH₃)₂ + (C₄H₉)₂NH → HCON(C₄H₉)₂ + (CH₃)₂NH

While a specific protocol for this compound via this method was not found, a general procedure for the transamidation of DMF is referenced.[11]

Purification

The primary method for purifying this compound is fractional distillation.[12] This technique is effective for separating liquids with different boiling points.[12]

Experimental Protocol: Purification of this compound by Fractional Distillation

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stir bar or boiling chips

-

-

Procedure:

-

Place the crude this compound into the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently with the heating mantle.

-

Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, the temperature can be slightly increased.

-

Collect any low-boiling impurities in a separate receiving flask.

-

When the temperature stabilizes at the boiling point of this compound (120 °C at 15 mmHg), change to a clean receiving flask to collect the purified product.

-

Continue distillation until the temperature begins to drop or rise, indicating that the desired product has been collected.

-

Stop the distillation and allow the apparatus to cool before disassembling.

-

Chemical Reactions and Applications

This compound is a versatile polar aprotic solvent and can also participate in specific chemical reactions.

As a Solvent

Due to its polar aprotic nature, this compound can dissolve a wide range of polar and nonpolar substances, making it a useful solvent for organic synthesis.[1] It can be used as a medium for various reactions, including those in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.[6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds. A Vilsmeier reagent, which is a substituted chloroiminium ion, is generated in situ from a substituted amide and phosphorus oxychloride (POCl₃).[8][13] this compound can be used as the amide source in this reaction.

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the corresponding chloroiminium ion.[13]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent.[8]

-

Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the formylated aromatic compound (an aldehyde).[13]

While a specific protocol using this compound was not detailed in the search results, a general procedure for the Vilsmeier-Haack reaction is provided for illustrative purposes.[8]

Other Applications

-

Industrial Applications: It is used in the production of pesticides, adhesives, synthetic leathers, fibers, films, and surface coatings.[6]

-

Environmental Monitoring: this compound is used as a marker for air pollution in environmental studies.[8]

Safety and Toxicology

This compound presents several health and safety hazards that require careful handling in a laboratory setting. It is harmful if swallowed and toxic in contact with skin.[6][14] It can cause skin and eye irritation.[6]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Intraperitoneal | 390 mg/kg | [10] |

| LC50 | Fathead minnow (Pimephales promelas) | - | 89.3 mg/L (96 h) | [10] |

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed

-

H311: Toxic in contact with skin

-

H314: Causes severe skin burns and eye damage

-

H317: May cause an allergic skin reaction

-

H318: Causes serious eye damage

-

H412: Harmful to aquatic life with long lasting effects

Precautionary Measures: [10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

-

Store in a well-ventilated place. Keep container tightly closed.

Visualizations

Experimental Workflows

Caption: Synthesis of this compound via Direct Amidation.

Caption: Purification of this compound by Fractional Distillation.

Logical Relationships

Caption: Logical Flow of the Vilsmeier-Haack Reaction.

Conclusion

This compound is a valuable chemical compound with established applications in both academic and industrial research. Its utility as a polar aprotic solvent and its role in specific reactions like the Vilsmeier-Haack formylation make it a relevant molecule for synthetic chemists. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further research into its applications and the development of greener synthesis routes will continue to enhance its utility in the field of chemical science.

References

- 1. Buy this compound | 761-65-9 [smolecule.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Formamide, N,N-dibutyl- [webbook.nist.gov]

- 6. This compound | C9H19NO | CID 12975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N , N -二丁基甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To [chem.rochester.edu]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Molecular Structure of N,N-Dibutylformamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of N,N-Dibutylformamide, a tertiary amide with significant applications in organic synthesis and as a specialized solvent. Given the absence of a publicly available, experimentally determined crystal structure for this compound, this document leverages data from analogous small amide molecules, namely formamide (B127407) and N,N-dimethylformamide, to provide well-founded estimations of its structural parameters. Furthermore, it outlines the key experimental protocols that are instrumental in determining the molecular architecture of such compounds.

Molecular Identity

This compound is an organic compound with the chemical formula C9H19NO.[1][2][3][4] It is recognized by the CAS Registry Number 761-65-9.[1][2][3] The molecule consists of a formyl group attached to a nitrogen atom, which is, in turn, bonded to two n-butyl groups.

Estimated Molecular Geometry and Quantitative Data

The geometry of the amide functional group is of central importance to the overall structure of this compound. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl pi-system, the C-N bond exhibits significant double bond character. This resonance leads to a planar arrangement of the atoms of the formamide core (O=C-N). The rotation around the C-N bond is consequently restricted, leading to the possibility of cis and trans isomers with respect to the orientation of the carbonyl group and the substituents on the nitrogen. For N,N-disubstituted amides, the steric hindrance between the substituents and the carbonyl oxygen generally favors a conformation where the formyl hydrogen is cis to the less bulky substituent. In the case of this compound, the two butyl groups are of equal size, and the molecule is expected to adopt a conformation that minimizes steric strain.

The following table summarizes the estimated bond lengths and angles for this compound. These values are derived from experimental data for formamide and N,N-dimethylformamide and are expected to be highly representative.

| Parameter | Bond/Angle | Estimated Value | Source Analogue(s) |

| Bond Lengths (Å) | C=O | 1.224 Å | N,N-Dimethylformamide |

| C-N | 1.350 Å | Formamide | |

| N-C (butyl) | ~1.47 Å | General Tertiary Amide | |

| C-C (butyl) | ~1.53 Å | Alkane Standard | |

| C-H (formyl) | 1.090 Å | Formamide | |

| C-H (butyl) | ~1.09 Å | Alkane Standard | |

| Bond Angles (°) | O=C-N | 124.7° | Formamide |

| O=C-H | 122.5° | Formamide | |

| N-C-H | 112.8° | Formamide | |

| C-N-C (butyl) | ~118° | General Tertiary Amide | |

| C-N-C (formyl) | ~121° | General Tertiary Amide | |

| C-C-C (butyl) | ~109.5° | Alkane Standard | |

| H-C-H (butyl) | ~109.5° | Alkane Standard |

Visualization of the Molecular Structure

The following diagram illustrates the 2D chemical structure of this compound, highlighting the connectivity of the atoms.

Caption: 2D structure of this compound.

Experimental Protocols for Molecular Structure Determination

The precise determination of the molecular structure of a compound like this compound relies on a combination of spectroscopic and diffraction techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule in the solid state.[5] It provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities at different orientations.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Structure Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Caption: Workflow for X-ray Crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is fired at the effusing gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a 2D detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The radial distribution of the scattered electron intensity is measured. This distribution is related to the internuclear distances within the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is proposed, and its expected diffraction pattern is calculated. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are refined to achieve the best fit between the calculated and experimental diffraction patterns.

Caption: Workflow for Gas-Phase Electron Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the connectivity and conformation of molecules in solution.[6] While it does not directly provide bond lengths and angles, it is crucial for conformational analysis.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to confirm the basic structure and identify all unique nuclei.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish through-bond connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.

-

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is essential for determining the preferred conformation and the relative stereochemistry of the molecule in solution.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as the restricted rotation around the amide C-N bond and to determine the energy barrier for this process.

Caption: Workflow for NMR Spectroscopic Analysis.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [1701.04640] Rotational spectroscopy, tentative interstellar detection, and chemical modelling of N-methylformamide [arxiv.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the Physical Properties of N,N-Dibutylformamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of N,N-Dibutylformamide, complete with experimental protocols for their determination. The information is presented to support laboratory research and development activities where this compound is utilized.

Physical Properties of this compound

This compound is a chemical compound with the formula C₉H₁₉NO. Accurate knowledge of its physical properties, such as boiling and melting points, is crucial for its proper handling, storage, and use in various chemical processes.

Data Presentation

The following table summarizes the reported boiling and melting points for this compound. It is important to note that the boiling point is significantly dependent on pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 120 °C | at 15 mmHg |

| 240 °C | at atmospheric pressure (calculated) | |

| Melting Point | < -30 °C | - |

Note: The boiling point at atmospheric pressure is an extrapolated value and should be used with caution. Experimental determination under specific laboratory conditions is always recommended.

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical analysis for identification and purity assessment.[1][2][3][4] The following are standard methodologies that can be employed.

2.1. Melting Point Determination (Capillary Method)

Given the low melting point of this compound, this procedure would be conducted using a cryostat or a melting point apparatus capable of reaching sub-zero temperatures.

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed.[2] The sample must be solidified by cooling prior to measurement.

-

Apparatus: A Thiele tube or a modern melting point apparatus can be used.[1][5] For temperatures below ambient, a specialized cooling bath or apparatus is necessary.

-

Procedure:

-

The solidified sample in the capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow.[1][2]

-

2.2. Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.[6]

-

Apparatus: A Thiele tube or a melting point apparatus equipped for boiling point determination, a thermometer, a small test tube, and a capillary tube sealed at one end are required.[7][8]

-

Procedure:

-

A few milliliters of this compound are placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9]

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[9][10]

-

2.3. Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.[4][11][12]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] Phase transitions like melting (endothermic) and crystallization (exothermic) are detected as changes in heat flow.[13][14]

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a DSC pan.

-

The pan is sealed and placed in the DSC instrument along with an empty reference pan.

-

The temperature is ramped at a controlled rate.

-

The instrument records the heat flow, and the resulting thermogram shows peaks corresponding to thermal events. The peak of the endotherm for melting corresponds to the melting point, and the onset of the boiling endotherm corresponds to the boiling point.[12][15]

-

Mandatory Visualizations

3.1. Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in determining the boiling point of a liquid using the capillary method with a Thiele tube.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemconnections.org [chemconnections.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry for Thermochimica Acta - IBM Research [research.ibm.com]

- 12. Determination of Boiling Temperatures Using A Differential Scanning Calorimeter [iokinetic.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. rigaku.com [rigaku.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of N,N-Dibutylformamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dibutylformamide (DBF) in various organic solvents. A thorough understanding of its solubility is critical for its application as a solvent, reaction medium, and in the formulation of pharmaceutical products.

Core Principles of this compound Solubility

This compound is a tertiary amide with the chemical formula C₉H₁₉NO.[1][2][3] Its molecular structure, characterized by a polar formamide (B127407) group and two nonpolar butyl chains, governs its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. As a polar aprotic solvent, DBF is anticipated to be soluble in other polar aprotic solvents and to have some solubility in polar protic and nonpolar solvents, largely dependent on the extent of intermolecular interactions.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature, its qualitative solubility can be inferred from its chemical properties and information on similar compounds. This compound is consistently reported to be insoluble in water.[1][3][4][5] For organic solvents, it is generally described as having high solubility.[1] The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on available information and chemical principles.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols (Polar, Protic) | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones (Polar, Aprotic) | Acetone | Miscible |

| Esters (Polar, Aprotic) | Ethyl Acetate | Soluble |

| Ethers (Polar, Aprotic) | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Aromatic Hydrocarbons (Nonpolar) | Toluene | Soluble |

| Halogenated Hydrocarbons (Polar, Aprotic) | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Sulfoxides (Polar, Aprotic) | Dimethyl Sulfoxide (DMSO) | Miscible |

| Alkanes (Nonpolar) | Hexane | Sparingly Soluble to Insoluble |

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent at ambient temperature. "Miscible" implies that the two liquids are completely soluble in each other at all proportions. "Sparingly Soluble to Insoluble" suggests very limited dissolution.

Experimental Protocols for Solubility Determination

For precise and quantitative solubility determination of this compound in organic solvents, the following experimental protocols are recommended.

Isothermal Equilibrium Method

This gravimetric method is a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase of the solute confirms that the solution is saturated.

-

Seal the vial tightly to prevent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with DBF) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial to remove any undissolved droplets of the solute.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to leave behind the dissolved DBF.

-

Once the solvent is completely removed, weigh the vial containing the residual this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved DBF from the total mass of the saturated solution.

-

Express the solubility in grams of this compound per 100 grams of solvent or other desired units.

-

Spectroscopic Method (for low concentrations)

For solvents where this compound has lower solubility, a spectroscopic method can be employed for quantification.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Preparation of Saturated Solution: Follow steps 1 and 2 of the Isothermal Equilibrium Method.

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

-

Instrumental Analysis:

-

UV-Vis Spectroscopy: If DBF has a suitable chromophore, measure the absorbance of the standard solutions and the filtered saturated sample at the wavelength of maximum absorbance (λmax).

-

HPLC: Develop a suitable HPLC method (e.g., reversed-phase column) to separate and quantify this compound. Inject the standard solutions and the filtered saturated sample.

-

-

Calibration and Calculation:

-

Construct a calibration curve by plotting the absorbance or peak area of the standard solutions against their concentrations.

-

Use the calibration curve to determine the concentration of this compound in the saturated sample.

-

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical relationships in solvent selection.

References

An In-depth Toxicological Profile of N,N-Dibutylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), a dialkylformamide, sees application in various industrial processes. A comprehensive understanding of its toxicological profile is imperative for ensuring occupational safety and for the risk assessment of potential human exposure. This technical guide provides a detailed overview of the currently available toxicological data for this compound. Due to the limited specific data for DBF in several toxicological areas, this document also outlines standardized experimental protocols, based on internationally recognized OECD guidelines, that would be employed to generate such data. Furthermore, a hypothetical metabolic pathway is proposed based on the known metabolism of analogous formamides. All quantitative data is presented in tabular format for clarity, and key experimental workflows and the postulated metabolic pathway are visualized using diagrams.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 761-65-9 | [1] |

| Molecular Formula | C9H19NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Appearance | Clear, colorless to light brown liquid | [1][2] |

| Boiling Point | 120 °C at 20 hPa | [1] |

| Flash Point | 100 °C (closed cup) | [1] |

| Density | 0.864 g/cm³ at 25 °C | [1] |

| Log Pow | 2.315 | [1] |

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity. Data for other endpoints such as chronic, genetic, and reproductive toxicity are largely unavailable in the public domain.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur within a short time of administration of a single dose of a substance.[3]

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | Test | Value | Reference |

| Oral | Rat | LD50 | ca. 620 mg/kg | [4] |

| Oral | - | LD50 | 2,500 mg/kg | [5] |

| Dermal | Rat | LD50 | ca. 730-790 mg/kg | [4] |

| Intraperitoneal | Rat | LD50 | 390 mg/kg | [1][5] |

LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the specified route.

Observed Effects:

-

Intraperitoneal (Rat): Peripheral nerve and sensation effects, including flaccid paralysis without anesthesia (suggesting neuromuscular blockage). Effects on sense organs (eyes) and behavioral changes such as somnolence (general depressed activity) were also noted.[1][5][6]

Skin Corrosion/Irritation

No specific studies on the skin corrosion or irritation potential of this compound were found. However, it is classified as causing skin irritation.[4]

Serious Eye Damage/Eye Irritation

No specific studies on the eye irritation potential of this compound were found. However, it is classified as causing serious eye irritation.[4]

Respiratory or Skin Sensitization

No data is available regarding the potential of this compound to cause respiratory or skin sensitization.[1] One source indicates it may cause an allergic skin reaction.[5]

Germ Cell Mutagenicity

There is no data available to assess the germ cell mutagenicity of this compound.[1]

Carcinogenicity

No components of this compound at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[1][5]

Reproductive Toxicity

No specific data on the reproductive toxicity of this compound is available.[1][5] However, formamide (B127407), a related compound, is classified as toxic to reproductive health.[7]

Specific Target Organ Toxicity (Single and Repeated Exposure)

There is no data available to assess the specific target organ toxicity of this compound following single or repeated exposure.[1]

Experimental Protocols

In the absence of specific experimental details for the available this compound toxicity data, this section outlines the general methodologies for key toxicological assays based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for generating reliable toxicological data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[8][9]

Principle: The test substance is administered to animals at one of a series of fixed dose levels. The procedure is designed to identify a dose that produces evident toxicity without causing mortality and to determine the dose that is likely to be lethal.[8]

Procedure:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and a period of at least 24 hours is allowed between dosing each animal.[8]

-

Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9]

-

Administration: The test substance is administered as a single dose by gavage. Animals are fasted prior to dosing.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test is used to predict the skin irritation potential of a chemical.[10][11]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is then measured to determine the irritant potential.[10][12]

Procedure:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Test Substance Application: The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 15-60 minutes).

-

Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and measured spectrophotometrically.

-

Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[10]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[13]

Principle: Cultured mammalian cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix). The cells are then treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are analyzed microscopically for chromosomal aberrations.[13]

Procedure:

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are cultured.[14]

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration.[14] Both conditions with and without S9 metabolic activation are tested for the short exposure.[14]

-

Harvest and Staining: After exposure and a recovery period, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, treated with a hypotonic solution, fixed, and stained.

-

Microscopic Analysis: Metaphase cells are scored for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: The frequency of aberrant cells is calculated and statistically compared to concurrent negative and positive controls.

Postulated Metabolic Pathway

Specific metabolic studies for this compound are not available. However, based on the metabolism of other formamides, a hypothetical pathway can be proposed. The metabolism of formamides like dimethylformamide is known to involve sequential N-dealkylation.[15]

Proposed Metabolic Steps:

-

N-debutylation: One of the butyl groups is removed from the nitrogen atom, likely catalyzed by cytochrome P450 enzymes, to form N-butylformamide and butyraldehyde.

-

Further N-dealkylation: The remaining butyl group on N-butylformamide is removed to yield formamide and another molecule of butyraldehyde.

-

Hydrolysis: Formamide can be hydrolyzed to formic acid and ammonia.

-

Oxidation: Butyraldehyde is oxidized to butyric acid.

These metabolites can then enter endogenous metabolic pathways. The toxicity of this compound could be attributed to the parent compound itself or to the formation of reactive metabolites.

Conclusion

The available toxicological data for this compound is limited, primarily consisting of acute toxicity values. There is a significant data gap regarding its potential for chronic toxicity, genotoxicity, and reproductive toxicity. The provided classifications for skin and eye irritation suggest a potential for local effects upon contact. The postulated metabolic pathway, based on analogous compounds, suggests that toxicity could arise from both the parent compound and its metabolites. To conduct a thorough risk assessment, further research is critically needed to fill these data gaps. The standardized OECD protocols outlined in this guide provide a framework for generating the necessary data in a reliable and reproducible manner. Researchers and drug development professionals should exercise caution when handling this compound and consider the need for further testing depending on the nature and extent of potential human exposure.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Formamide - Wikipedia [en.wikipedia.org]

- 8. umwelt-online.de [umwelt-online.de]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. siesascs.edu.in [siesascs.edu.in]

- 13. oecd.org [oecd.org]

- 14. criver.com [criver.com]

- 15. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N,N-Dibutylformamide from Dibutylamine (B89481)

Introduction

This compound is a tertiary amide that finds applications as a specialized solvent and as an intermediate in the synthesis of various organic compounds. Its synthesis from dibutylamine is a fundamental transformation in organic chemistry, primarily achieved through formylation. This guide provides a detailed overview of the two principal methods for this synthesis: direct formylation with formic acid and reaction with methyl formate (B1220265). The document includes detailed experimental protocols, a comparative summary of reaction parameters, and diagrams illustrating the experimental workflow and reaction mechanisms.

Core Synthesis Methodologies

The synthesis of this compound from dibutylamine can be efficiently accomplished by two primary methods:

-

Reaction with Formic Acid: This is a classic and straightforward method involving the direct reaction of dibutylamine with formic acid. The reaction proceeds via a condensation mechanism where water is eliminated. To drive the equilibrium towards the product, water is typically removed during the reaction.[1]

-

Reaction with Methyl Formate: This method utilizes methyl formate as the formylating agent. The reaction involves the nucleophilic attack of dibutylamine on the carbonyl carbon of methyl formate, leading to the formation of this compound and methanol (B129727) as a byproduct. This method is often favored in industrial settings due to the low cost and high reactivity of methyl formate.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.

| Parameter | Method 1: Formic Acid | Method 2: Methyl Formate |

| Formylating Agent | Formic Acid (85% aq.) | Methyl Formate |

| Reactant Molar Ratio | Dibutylamine : Formic Acid = 1 : 1.05 - 2.0 | Dibutylamine : Methyl Formate = 1 : 1.2 - 1.3 |

| Solvent | Toluene (B28343) or Solvent-free | Solvent-free |

| Catalyst | None (or acid/base catalysts for optimization) | None (or base catalyst for optimization) |

| Temperature | 110-190 °C | 20-40 °C |

| Pressure | Atmospheric or ~1.2 MPa | Atmospheric |

| Reaction Time | 2.5 - 9 hours | 1 - 4 hours |

| Reported Yield | High to Excellent | High (e.g., >96% conversion) |

| Byproduct | Water | Methanol |

Experimental Protocols

Method 1: Synthesis of this compound using Formic Acid

This protocol is based on the azeotropic removal of water to drive the reaction to completion.[1]

Materials:

-

Dibutylamine

-

Formic Acid (85% aqueous solution)

-

Toluene

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add dibutylamine (1.0 equiv.), formic acid (1.2-2.0 equiv.), and toluene (sufficient to fill the Dean-Stark trap and immerse the reactants).

-

Reaction: Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[3][4]

Method 2: Synthesis of this compound using Methyl Formate

This protocol is adapted from a procedure for the synthesis of N,N-diethylformamide and is suitable for a laboratory scale.[2]

Materials:

-

Dibutylamine

-

Methyl Formate

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., ice-water bath)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place methyl formate (1.2-1.3 equiv.).

-

Reaction: Cool the flask in a cooling bath to maintain the reaction temperature between 20-40 °C. Slowly add dibutylamine (1.0 equiv.) dropwise from the dropping funnel to the stirred methyl formate. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature. After the addition is complete, continue to stir the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) to check for the disappearance of dibutylamine.[2]

-

Purification: The reaction mixture, containing this compound, methanol, and any unreacted starting materials, is then purified by fractional distillation. The lower-boiling components (methanol and excess methyl formate) are distilled off first, followed by the collection of the pure this compound fraction.[3][4]

Visualizations

Caption: General experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the formylation of dibutylamine with formic acid.

References

N,N-Dibutylformamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the properties, synthesis, and applications of N,N-Dibutylformamide (DBF) as a polar aprotic solvent in chemical synthesis and its potential role in pharmaceutical development.

This compound (DBF) is a polar aprotic solvent that has garnered attention in various chemical applications, including organic synthesis and the pharmaceutical industry.[1] Its molecular structure, characterized by a formamide (B127407) group with two n-butyl substituents, imparts a unique combination of polarity, aprotic nature, and steric bulk, influencing its solvation properties and reactivity. This technical guide provides a comprehensive overview of DBF, focusing on its physicochemical properties, synthesis, and potential applications, with a particular emphasis on its utility for researchers, scientists, and drug development professionals.

Core Properties of this compound

Understanding the fundamental physical and chemical properties of a solvent is paramount for its effective application. While some experimental values for this compound are readily available, data for properties such as dielectric constant and dipole moment are not explicitly found in the literature. For comparative purposes, values for the structurally related and widely used polar aprotic solvent, N,N-Dimethylformamide (DMF), are included.

Physicochemical Properties

| Property | This compound (DBF) | N,N-Dimethylformamide (DMF) - for comparison |

| Molecular Formula | C₉H₁₉NO[2][3] | C₃H₇NO |

| Molecular Weight | 157.25 g/mol [2][4] | 73.09 g/mol |

| Appearance | Colorless to light yellow liquid[5] | Colorless liquid |

| Boiling Point | 120 °C at 15 mmHg (lit.)[4][6] | 153 °C |

| Melting Point | < -30 °C[7] | -61 °C |

| Density | 0.864 g/mL at 25 °C (lit.)[4][6] | 0.944 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.44 (lit.)[6] | 1.4305 |

| Vapor Pressure | <1 mmHg at 20 °C[4][7] | 3.77 mmHg at 25 °C |

| Water Solubility | Insoluble[6] | Miscible |

| Dielectric Constant | No experimental data found | 36.71 at 25 °C[7] |

| Dipole Moment | No experimental data found | 3.86 D[8] |

Safety and Toxicity Profile

A summary of the key safety and toxicity data for this compound is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Information | Data |

| Acute Toxicity (Oral) | Harmful if swallowed[2] |

| Acute Toxicity (Dermal) | Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation |

| Sensitization | May cause an allergic skin reaction[4] |

| Toxicity Summary | Causes flaccid paralysis without anesthesia and somnolence in intraperitoneal lethal-dose studies in mice and rats. It is a skin and strong eye irritant and is toxic by ingestion. Reproductive effects have been observed in experimental animals.[2] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale and industrial preparation involves the reaction of dibutylamine (B89481) with formic acid.

Experimental Protocol: Synthesis from Dibutylamine and Formic acid

This protocol describes a representative synthesis of this compound.

Materials:

-

Dibutylamine

-

Formic acid (85%)

-

High-pressure reactor

-

Stirrer

-

Heating mantle

Procedure:

-

To a 1-liter high-pressure reactor, add 170.5 g of 85% formic acid and 391 g of 99% dibutylamine. The molar ratio of formic acid to dibutylamine should be approximately 1.05:1.[9]

-

Turn on the stirrer to ensure the formation of a homogeneous reaction mixture.

-

While maintaining stirring, heat the reaction system to approximately 160 °C and hold for about 55 minutes.[9]

-

Increase the temperature to about 190 °C. The pressure inside the autoclave will rise to approximately 1.2 MPa.[9]

-

Maintain the reaction at this temperature and pressure for about 2.5 hours.[9]

-

After the reaction is complete, cool the reactor and carefully vent the carbon monoxide and water vapor produced.

-

Collect the reaction product, which should be a uniform and transparent solution of this compound.[9]

Applications in Organic Synthesis

As a polar aprotic solvent, this compound is suitable for a variety of organic reactions, particularly those involving polar transition states and anionic intermediates. Its higher boiling point compared to some other common solvents can be advantageous for reactions requiring elevated temperatures. While specific, detailed protocols using DBF are scarce in the literature, its properties suggest its utility in palladium-catalyzed cross-coupling reactions, where polar aprotic solvents like DMF are frequently employed.[1][5]

The following sections provide representative experimental protocols for key cross-coupling reactions, adapted from general procedures that utilize polar aprotic solvents. These are intended as a starting point for optimization by researchers.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Polar aprotic solvents can play a crucial role in stabilizing the catalytic species and facilitating the reaction.[10][11][12]

Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

This compound (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

-

Add anhydrous this compound (5-10 mL).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Protocol: Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Polar aprotic solvents are often used to facilitate this transformation.[5][13][14][15]